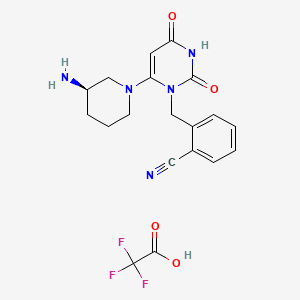

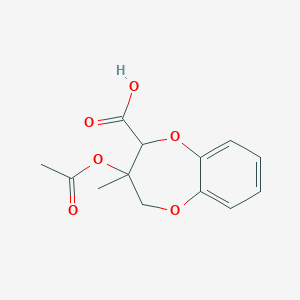

![molecular formula C31H47O6- B13829172 (3S,5R)-3-[(2R)-3,3-dimethyloxiran-2-yl]-3-hydroxy-5-[(8S,9R,10S,11S,14R)-11-hydroxy-4,4,10,14-tetramethyl-3-oxo-2,5,6,7,8,9,11,12,15,16-decahydro-1H-cyclopenta[a]phenanthren-17-yl]hexanoate](/img/structure/B13829172.png)

(3S,5R)-3-[(2R)-3,3-dimethyloxiran-2-yl]-3-hydroxy-5-[(8S,9R,10S,11S,14R)-11-hydroxy-4,4,10,14-tetramethyl-3-oxo-2,5,6,7,8,9,11,12,15,16-decahydro-1H-cyclopenta[a]phenanthren-17-yl]hexanoate

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

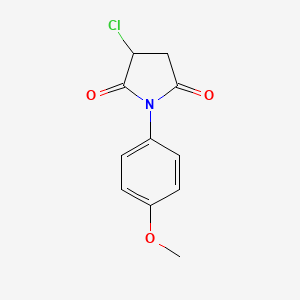

Alisol B 23-acetate is a naturally occurring triterpenoid compound found in the rhizomes of Alisma orientale, a traditional Chinese medicinal herb. This compound is known for its diverse pharmacological activities, including anti-inflammatory, hepatoprotective, and antitumor effects .

Méthodes De Préparation

Synthetic Routes and Reaction Conditions: Alisol B 23-acetate can be synthesized through the esterification of alisol B with acetic anhydride in the presence of a catalyst . The reaction typically involves mixing alisol B with acetic anhydride and a catalyst, followed by controlling the reaction conditions to achieve esterification.

Industrial Production Methods: Industrial production of alisol B 23-acetate involves the extraction and purification from the chloroform-soluble extract of Alisma orientale using centrifugal partition chromatography coupled with evaporative light scattering detection . This method allows for the efficient separation and purification of alisol B 23-acetate with high purity.

Analyse Des Réactions Chimiques

Types of Reactions: Alisol B 23-acetate undergoes various chemical reactions, including hydrolysis, oxidation, and reduction .

Common Reagents and Conditions:

Oxidation and Reduction:

Major Products Formed: The major product formed from the hydrolysis of alisol B 23-acetate is alisol B .

Applications De Recherche Scientifique

Chemistry:

- Used as a standard marker to control the quality of pharmaceutical preparations of Alismatis rhizome .

Biology:

- Exhibits anti-inflammatory activity by inhibiting the degranulation of mast cells and reducing the synthesis of pro-inflammatory cytokines .

- Protects against intestinal barrier dysfunction by inhibiting the TLR4-NOX1/ROS signaling pathway .

Medicine:

- Demonstrates hepatoprotective effects by activating the farnesoid X receptor (FXR) and promoting hepatocyte proliferation .

- Shows antitumor activity by inhibiting the proliferation of non-small cell lung cancer cells and promoting macrophage polarization .

Industry:

Mécanisme D'action

Alisol B 23-acetate exerts its effects through various molecular targets and pathways:

FXR Activation: Promotes hepatocyte proliferation and reduces hepatic bile acids.

Inhibition of PLCγ Phosphorylation: Suppresses histamine release and Ca²⁺ mobilization in IgE/Ag-stimulated bone marrow-derived mast cells.

Macrophage Polarization: Promotes the polarization of macrophages towards the M1 phenotype, enhancing apoptosis and inhibiting the invasion and migration of lung cancer cells.

Comparaison Avec Des Composés Similaires

Alisol B 23-acetate is unique among triterpenoids due to its specific pharmacological activities and molecular targets. Similar compounds include:

Alisol B: The hydrolyzed form of alisol B 23-acetate, sharing similar pharmacological activities.

Alisol A 24-acetate: Another triterpenoid with anti-inflammatory and hepatoprotective effects.

Alisol C 23-acetate: Known for its antibacterial activity.

These compounds, while similar in structure, exhibit distinct pharmacological profiles, highlighting the uniqueness of alisol B 23-acetate.

Propriétés

Formule moléculaire |

C31H47O6- |

|---|---|

Poids moléculaire |

515.7 g/mol |

Nom IUPAC |

(3S,5R)-3-[(2R)-3,3-dimethyloxiran-2-yl]-3-hydroxy-5-[(8S,9R,10S,11S,14R)-11-hydroxy-4,4,10,14-tetramethyl-3-oxo-2,5,6,7,8,9,11,12,15,16-decahydro-1H-cyclopenta[a]phenanthren-17-yl]hexanoate |

InChI |

InChI=1S/C31H48O6/c1-17(15-31(36,16-24(34)35)26-28(4,5)37-26)18-10-12-29(6)19-8-9-22-27(2,3)23(33)11-13-30(22,7)25(19)21(32)14-20(18)29/h17,19,21-22,25-26,32,36H,8-16H2,1-7H3,(H,34,35)/p-1/t17-,19+,21+,22?,25+,26+,29-,30+,31+/m1/s1 |

Clé InChI |

CPYFCYMXHGAZTF-NRMBUVATSA-M |

SMILES isomérique |

C[C@H](C[C@](CC(=O)[O-])([C@@H]1C(O1)(C)C)O)C2=C3C[C@@H]([C@@H]4[C@@H]([C@]3(CC2)C)CCC5[C@@]4(CCC(=O)C5(C)C)C)O |

SMILES canonique |

CC(CC(CC(=O)[O-])(C1C(O1)(C)C)O)C2=C3CC(C4C(C3(CC2)C)CCC5C4(CCC(=O)C5(C)C)C)O |

Origine du produit |

United States |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

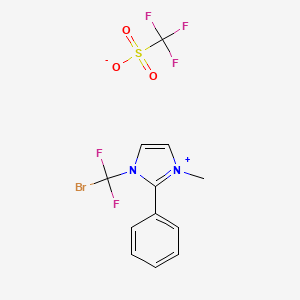

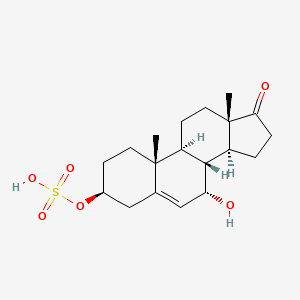

![1-(2-nitrophenyl)ethyl N-[(2R)-2-(3,4-dihydroxyphenyl)-2-hydroxyethyl]carbamate](/img/structure/B13829095.png)

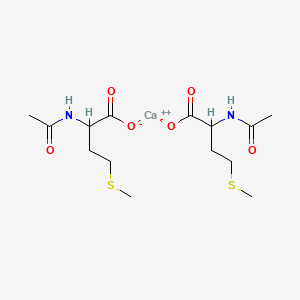

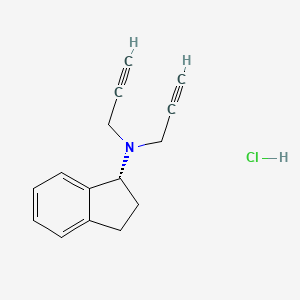

![(1S,2R,18R,19R,22S,25R,28R,40S)-2-[(2R,3S,4S,5S)-5-amino-4-hydroxy-3,5-dimethyloxan-2-yl]oxy-22-(2-amino-2-oxoethyl)-5,15-dichloro-48-[(2S,3R,4S,5S,6R)-3-[(2S,4S,5R,6S)-4-[[4-(4-chlorophenyl)phenyl]methylamino]-5-hydroxy-4,6-dimethyloxan-2-yl]oxy-4,5-dihydroxy-6-(hydroxymethyl)oxan-2-yl]oxy-18,32,35,37-tetrahydroxy-19-[[(2R)-4-methyl-2-(methylamino)pentanoyl]amino]-20,23,26,42,44-pentaoxo-7,13-dioxa-21,24,27,41,43-pentazaoctacyclo[26.14.2.23,6.214,17.18,12.129,33.010,25.034,39]pentaconta-3,5,8,10,12(48),14,16,29(45),30,32,34(39),35,37,46,49-pentadecaene-40-carboxylic acid](/img/structure/B13829097.png)

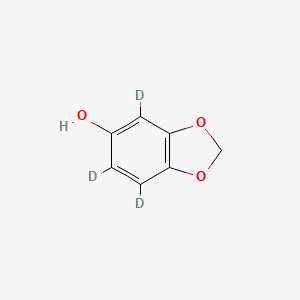

![4H-1-Benzopyran-4-one, 7-(acetyloxy)-2-[4-(acetyloxy)phenyl]-5-methoxy-](/img/structure/B13829102.png)